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Cat. No.: B085274 Get Quote

Introduction
4-Amino-2-phenylbutanoic acid (also known as α-Phenyl-γ-aminobutyric acid or α-Phenyl

GABA) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its

structure, featuring a phenyl group at the alpha position to the carboxyl function and a terminal

amino group, presents a unique combination of functionalities that are of interest to

researchers in medicinal chemistry and drug development. The presence of a chiral center at

the C2 position further adds to its molecular complexity and potential for stereospecific

interactions in biological systems.

This technical guide provides a comprehensive overview of the core spectroscopic techniques

used to elucidate and verify the structure of 4-Amino-2-phenylbutanoic acid: Nuclear

Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). As experimental spectra for this specific compound (CAS 13080-10-9) are

not readily available in public databases, this document focuses on the foundational principles,

detailed experimental workflows, and expert interpretation of predicted data based on

established chemical principles and spectral data from analogous structures.[1][2] This

approach is designed to equip researchers with the knowledge to acquire, interpret, and

validate data for this molecule and similar chemical entities.

The molecular structure consists of a butanoic acid backbone with a phenyl group substituted

at the C2 position and an amino group at the C4 position. The molecular formula is C₁₀H₁₃NO₂,
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and it has a molecular weight of approximately 179.22 g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For 4-Amino-2-phenylbutanoic acid, both ¹H and ¹³C NMR are essential

for structural confirmation.

¹H NMR Spectroscopy: Elucidating the Proton
Environment
Expertise & Causality: ¹H NMR provides information on the number of distinct proton

environments, their electronic surroundings, and their proximity to other protons. The choice of

solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can

solubilize the amino acid structure and has exchangeable proton signals (from the amine and

carboxylic acid) that are often visible, unlike in D₂O where they would be replaced by

deuterium. A high-field spectrometer (e.g., 500 MHz or higher) is recommended to resolve the

complex splitting patterns expected in the aliphatic region.

Experimental Protocol: ¹H NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-phenylbutanoic acid in

~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if

necessary.

Instrument Setup:

Use a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband

probe.

Tune and match the probe for ¹H frequency.

Shim the magnetic field to achieve optimal homogeneity, using the DMSO-d₆ solvent lock

signal (δ ≈ 2.50 ppm).

Data Acquisition:
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Acquire a standard 1D proton spectrum.

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

Use a 30-degree pulse angle to allow for a short relaxation delay (1-2 seconds).

Collect 16-32 scans to ensure a good signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase

correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak

of DMSO-d₆ (δ = 2.50 ppm) as the reference.

Workflow for ¹H NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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